1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol
Description
1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol is a pyrrolidine-based iminosugar characterized by a pyrrolidine ring substituted with hydroxyl groups at positions 3 and 4, as well as an oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 1.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c12-9-6-11(7-10(9)13)5-8-1-3-14-4-2-8/h8-10,12-13H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIHJKIBHMBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CC(C(C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Enzyme Inhibition
- Selectivity: Compound (+)-7a exhibits high selectivity for α-mannosidase (Ki = 135 nM), while analogues like 2-hydroxymethyl-5-(phenethylaminomethyl)-pyrrolidine-3,4-diol () target α-GalNAc-ase (Ki = 29 nM) .
- Substituent Impact : Bulky aromatic groups (e.g., biphenyl in 17a) reduce solubility but enhance enzyme binding through hydrophobic interactions. In contrast, the oxan-4-ylmethyl group in the target compound may balance polarity and steric effects for broader enzyme compatibility .
Anticancer Activity
- Lipophilic derivatives (e.g., 4-bromobenzoate esters of (+)-7a) show enhanced cellular uptake and efficacy against glioblastoma and melanoma cells, whereas polar compounds like LAB1 may lack membrane permeability .
- The oxan-4-ylmethyl group’s ether linkage could improve bioavailability compared to purely hydrocarbon chains .
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